5-Bromo-4-cyclohexylimidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD33022765” is a chemical entity with unique properties and potential applications in various fields. It is known for its specific molecular structure, which allows it to participate in a range of chemical reactions and exhibit distinct biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of “MFCD33022765” involves several synthetic routes. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of “MFCD33022765” is scaled up using optimized processes to ensure high yield and purity. This often involves continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD33022765” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the transformation of the compound into different products.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD33022765” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of “MFCD33022765” depend on the type of reaction and the reagents used. These products can range from simple derivatives to complex molecular structures with enhanced properties.
Wissenschaftliche Forschungsanwendungen
“MFCD33022765” has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications due to its biological activity. In industry, it is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of “MFCD33022765” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to “MFCD33022765” include those with analogous molecular structures and properties. These compounds may share similar reactivity and biological activity but differ in specific functional groups or structural features.
Uniqueness: The uniqueness of “MFCD33022765” lies in its specific molecular structure, which imparts distinct properties and reactivity. This makes it a valuable compound for various applications, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C10H13BrN2O |
---|---|
Molekulargewicht |
257.13 g/mol |
IUPAC-Name |
4-bromo-5-cyclohexyl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H13BrN2O/c11-10-9(12-8(6-14)13-10)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) |
InChI-Schlüssel |
VAPVODWEJNDRAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C(N=C(N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.